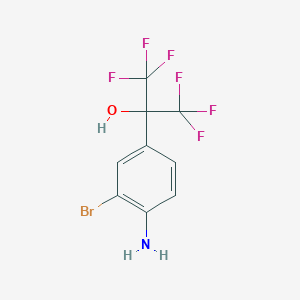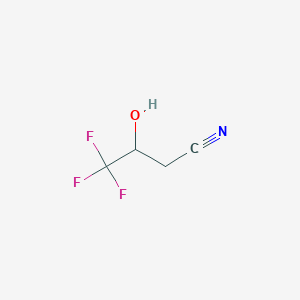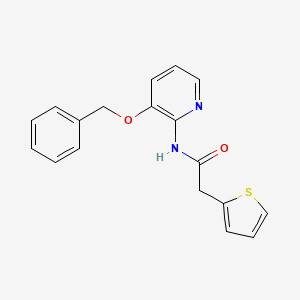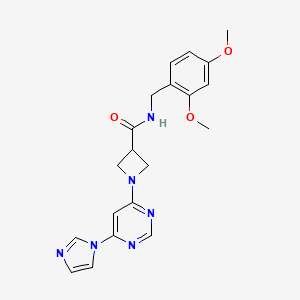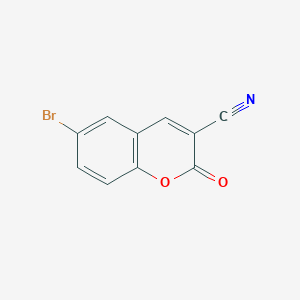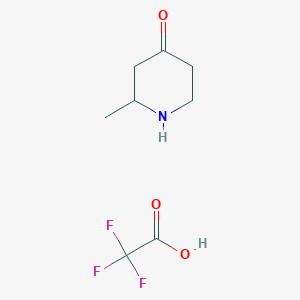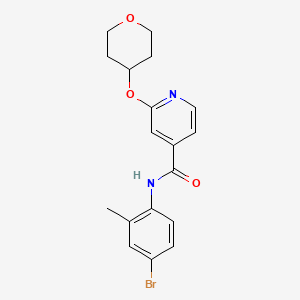![molecular formula C14H23N3O4S B2484079 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1428371-17-8](/img/structure/B2484079.png)
9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound's synthesis can involve various strategies, such as Prins cascade cyclization for generating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of methods for creating spirocyclic structures (Reddy et al., 2014). Additionally, methodologies involving intramolecular asymmetric oxyselenenylation offer routes to optically active spiroketals, demonstrating the synthetic accessibility of spirocyclic compounds with specific stereochemical configurations (Uchiyama et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, providing insights into their stereochemistry and conformation. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative reveals intricate details about its geometric configuration, aiding in the understanding of its molecular properties and reactivity (Zeng et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds includes transformations such as ketalisation, hydroformylation, and ring transformations, showcasing their versatility in chemical synthesis. These reactions are fundamental in generating intermediates for further synthetic applications, including the preparation of antiviral agents (Pardhasaradhi et al., 1998).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points and solubility, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray diffraction and NMR spectroscopy, to ascertain their suitability for specific applications.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group transformations, are essential for their utility in synthetic chemistry. Studies focusing on the condensation polymers from spirocyclic precursors illustrate the potential for creating novel polymeric materials with unique properties (Pryde et al., 1962).
Aplicaciones Científicas De Investigación
Biological and Preclinical Importance
Research into N-sulfonylamino azinones, a class to which 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane belongs, reveals extensive studies on their biological activities. These compounds are known as privileged heterocycles due to their wide range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Notably, they serve as competitive AMPA receptor antagonists, showing promise in the treatment of neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonamide Inhibitors
Sulfonamide compounds, including the one , play a significant role as synthetic bacteriostatic antibiotics. They are involved in treating bacterial infections and are also present in various clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamides, such as the one being discussed, have been utilized in HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, indicating their importance in a wide range of medical applications (Gulcin & Taslimi, 2018).
Cytochrome P450 Isoform Inhibitors
Compounds like 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are often studied for their role in inhibiting Cytochrome P450 (CYP) enzymes, crucial for metabolizing a variety of drugs. The selectivity of inhibitors for specific CYP isoforms is vital for understanding and predicting drug-drug interactions, a key aspect of pharmaceutical research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
9-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-13(12(2)16(3)15-11)22(18,19)17-7-5-14(6-8-17)20-9-4-10-21-14/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBOQQPEDLYZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
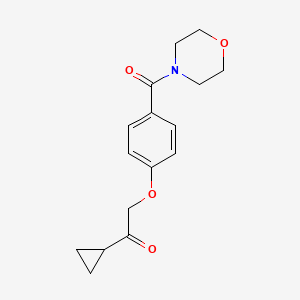
![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)
